AG-881 -

AG-881

Catalog Number: EVT-1533614
CAS Number:
Molecular Formula: C28H29N3O8
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AG-881 is a potent and selective orally available inhibitor of mutated forms of both isocitrate dehydrogenase type 1 (IDH1, IDH1 [NADP+] soluble) in the cytoplasm and type 2 (IDH2, isocitrate dehydrogenase [NADP+], mitochondrial) in the mitochondria, with potential antineoplastic activity. AG-881 specifically inhibits mutant forms of IDH1 and IDH2, thereby inhibiting the formation of the oncometabolite 2-hydroxyglutarate (2HG) from alpha-ketoglutarate (a-KG). This prevents 2HG-mediated signaling and leads to both an induction of cellular differentiation and an inhibition of cellular proliferation in tumor cells expressing IDH mutations.
Source and Classification

Vorasidenib was developed by Agios Pharmaceuticals and represents a class of dual inhibitors targeting both IDH1 and IDH2. These enzymes play a significant role in cellular metabolism, and their mutations are implicated in various cancers, particularly gliomas and acute myeloid leukemia. The compound is classified as an oral inhibitor and is currently in Phase I clinical trials, focusing on its application in treating gliomas and other malignancies characterized by these mutations .

Synthesis Analysis

Methods and Technical Details

The synthesis of Vorasidenib involves a series of chemical reactions that yield the final product with high purity and potency. The synthetic route typically begins with the formation of a 1,2,4-triazine scaffold, which is then modified through various substitution reactions to enhance its inhibitory properties against mutant IDH enzymes.

The key steps include:

  1. Formation of the Triazine Core: Utilizing cyclization reactions to construct the triazine ring.
  2. Substitution Reactions: Introducing various functional groups at specific positions on the triazine ring to optimize binding affinity and selectivity for mutant IDH1/2.
  3. Purification: Employing chromatographic techniques to isolate the desired compound from by-products.

The synthetic strategy emphasizes structure-activity relationships (SAR) to refine Vorasidenib's efficacy against specific IDH mutations .

Molecular Structure Analysis

Structure and Data

Vorasidenib has a complex molecular structure characterized by a triazine core with specific substitutions that confer its inhibitory activity. The compound's chemical formula is C17H16N6O2S, with a molecular weight of approximately 368.41 g/mol.

Key structural features include:

  • Triazine Ring: Central to its mechanism of action.
  • Substituents: Various aliphatic and aromatic groups that enhance solubility and binding affinity.
  • Binding Mode: Vorasidenib binds at the allosteric site of mutant IDH proteins, disrupting their enzymatic activity.

Crystallographic studies have provided insights into the conformation of Vorasidenib when complexed with mutant IDH enzymes, revealing critical interactions that stabilize the inhibitor within the active site .

Chemical Reactions Analysis

Reactions and Technical Details

Vorasidenib primarily functions through competitive inhibition of mutant IDH enzymes. The mechanism involves binding to the active site of the enzyme, preventing substrate conversion and thus inhibiting the production of oncometabolites like 2-hydroxyglutarate (2-HG).

Key reactions include:

  • Inhibition Mechanism: Binding of Vorasidenib alters the conformation of mutant IDH enzymes, effectively blocking their catalytic activity.
  • Impact on Metabolism: By inhibiting these enzymes, Vorasidenib reduces levels of 2-HG in tumor cells, which is associated with oncogenic signaling pathways.

These biochemical interactions have been studied extensively using various assays, including mass spectrometry and fluorescence-based methods to quantify enzyme activity in vitro .

Mechanism of Action

Process and Data

The mechanism of action for Vorasidenib involves several steps:

  1. Binding: Vorasidenib selectively binds to mutant forms of IDH1 and IDH2.
  2. Conformational Change: This binding induces a conformational change in the enzyme that inhibits its ability to convert isocitrate into alpha-ketoglutarate.
  3. Reduction of Oncometabolites: The inhibition leads to decreased production of 2-hydroxyglutarate, thereby reversing some oncogenic effects associated with its accumulation.

Clinical studies have shown that treatment with Vorasidenib results in significant reductions in 2-HG levels in patients with IDH-mutant tumors, correlating with clinical responses observed during trials .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vorasidenib exhibits several notable physical and chemical properties:

  • Solubility: Vorasidenib is designed for oral bioavailability, exhibiting good solubility in aqueous solutions.
  • Stability: The compound shows stability under physiological conditions, which is essential for therapeutic efficacy.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within expected ranges for similar compounds.

Further physicochemical characterization has been conducted to assess parameters such as permeability (Caco-2 cell transwell assays) and plasma protein binding, which are critical for understanding its pharmacokinetics .

Applications

Scientific Uses

Vorasidenib has significant applications in oncology research:

  • Targeted Cancer Therapy: As an inhibitor of mutant IDH enzymes, it offers a targeted approach for treating gliomas and acute myeloid leukemia.
  • Clinical Trials: Ongoing studies are evaluating its efficacy in various patient populations with IDH mutations.
  • Research Tool: Vorasidenib serves as a valuable tool for studying metabolic pathways altered by IDH mutations and their role in cancer progression.

Properties

Product Name

AG-881

Molecular Formula

C28H29N3O8

Synonyms

AG-881; AG 881; AG881.;none

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.